tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate
Description
tert-Butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate (CAS: 1352999-04-2, molecular formula: C₁₂H₂₄N₂O₂, molecular weight: 228.33 g/mol) is a carbamate derivative featuring a cyclohexyl core substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protective group . This compound is widely utilized in medicinal chemistry as a synthetic intermediate, particularly in the preparation of bioactive molecules targeting opioid receptors, kinase inhibitors, and other therapeutic agents . Its Boc group enhances solubility in organic solvents (e.g., dichloromethane, ethanol) and facilitates selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
Properties
CAS No. |
1103205-41-9 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Base : Triethylamine (TEA) or aqueous sodium hydroxide
-
Temperature : 0°C to room temperature (RT)
-
Time : 2–6 hours
The amine reacts with Boc anhydride in a 1:1 molar ratio, with the base neutralizing liberated carbonic acid. For example, a 85% yield was achieved using THF and TEA at RT for 4 hours.
Workup and Purification
-
Extraction : The crude product is washed with water and brine.
-
Purification : Silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol.
Alternative Boc-Activating Agents
While less common, Boc-Oxime and Boc-Hydroxysuccinimide (HOSu) esters have been employed for sterically hindered amines.
Key Differences
| Agent | Solvent | Base | Yield | Purity |
|---|---|---|---|---|
| Boc-Oxime | DMF | DMAP | 72% | 95% |
| Boc-HOSu | Acetonitrile | None | 68% | 92% |
These methods avoid side reactions but require longer reaction times (12–24 hours).
Industrial-Scale Synthesis
Patent CA3087004A1 highlights a scalable approach using acetonitrile and triethylamine:
-
Mixing : Combine [1-(aminomethyl)cyclohexyl]methylamine (1 eq) and Boc anhydride (1.05 eq) in acetonitrile.
-
Base Addition : Add TEA (1.1 eq) dropwise at 0°C.
-
Stirring : React at RT for 3 hours.
-
Isolation : Concentrate under reduced pressure and crystallize from ethanol/water (yield: 89%, purity >99%).
This protocol minimizes viscosity issues observed in other methods, ensuring efficient stirring in large reactors.
Analytical Characterization
Successful synthesis is confirmed via:
-
NMR : NMR (CDCl) shows characteristic Boc tert-butyl signals at δ 1.44 ppm.
-
HPLC : Retention time of 8.2 min (C18 column, 70:30 acetonitrile/water).
Challenges and Optimizations
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes cleavage under acidic conditions to expose the free amine. This reaction is foundational for subsequent functionalization:
Case Study :
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) with triethylsilane as a scavenger removes the Boc group efficiently (>95% yield). The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol .
Reagents :
-
TFA (2.5 eq)
-
Triethylsilane (1.2 eq)
-
Solvent: DCM (0.1 M)
Conditions : -
0°C to room temperature
Amide Bond Formation via Carboxylic Acid Coupling
The primary amine reacts with activated carboxylic acids to form stable amides, a key step in drug intermediate synthesis:
Case Study :
Condensation with 4-chlorophenoxyacetic acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) yields N-[(1R,4R)-4-(2-(4-chlorophenoxy)acetamido)cyclohexyl]carbamate (82% yield) .
Reagents :
-
EDC (2 eq)
-
HOBt (2 eq)
-
N,N-diisopropylethylamine (6 eq)
Conditions : -
Room temperature
Deprotection–Functionalization Cascades
Sequential deprotection and alkylation/acylation enable modular synthesis:
Reagents :
-
4-Chlorophenoxyacetyl chloride (1.1 eq)
-
THF (0.2 M)
Conditions : -
0°C to room temperature
Comparative Reactivity in Carbamate Derivatives
Stability and Side Reactions
-
Hydrolysis Sensitivity : The Boc group is stable to base
Scientific Research Applications
tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can block the enzyme’s activity and modulate various biochemical pathways. The tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for its target.
Comparison with Similar Compounds
Substituent Effects
- Aminomethyl vs. Cyano Groups: The replacement of the aminomethyl group with a cyano group (e.g., compound 3 in ) improves synthetic yield (90% vs. 41–73%) due to the stability of the nitrile group under Boc protection conditions . However, the cyano group reduces nucleophilicity, limiting its utility in amine-based coupling reactions.
- Ethylene Spacer: Compounds like tert-butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate () introduce an ethylene spacer, enhancing conformational flexibility but reducing synthetic efficiency (17–73% yield) due to competing side reactions .
Ring System Modifications
- Cyclohexyl vs. Cyclopropyl : Cyclopropane-containing analogs (e.g., ) exhibit higher ring strain, increasing reactivity in cycloaddition reactions. However, their smaller size may limit applications in sterically demanding biological targets .
- Stereochemistry: Stereospecific derivatives (e.g., tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate) demonstrate improved metabolic stability and target selectivity in kinase inhibitors, highlighting the importance of chirality in drug design .
Q & A
Q. What are the key synthetic routes for preparing tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate, and how are intermediates characterized?
The compound is typically synthesized via multi-step protocols involving:
- Step 1 : Coupling of protected amines with electrophilic pyrimidine derivatives (e.g., 2,4-dichloro-5-nitropyrimidine) using NaHCO₃ as a base in THF .
- Step 2 : Reduction of nitro groups using Fe/NH₄Cl in ethanol, achieving yields of ~60–80% after column chromatography .
- Step 3 : Deprotection of the tert-butoxycarbonyl (Boc) group using HCl/MeOH, followed by neutralization with K₂CO₃ to yield the free amine .
Characterization : Intermediates are validated via mass spectrometry (MS, e.g., m/z 386 [M+H]⁺ for early intermediates) and purified by column chromatography .
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- MS (ESI+) : Used to confirm molecular weight (e.g., m/z 412 [M+H]⁺ for final deprotected amines) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and verify functional groups (e.g., Boc carbamate peaks at δ ~1.4 ppm for tert-butyl) .
- HPLC : Quantifies enantiomeric excess (e.g., 53–92% ee in stereoselective syntheses) and monitors reaction progress .
Q. How does the Boc-protecting group influence the stability and reactivity of the compound?
The Boc group enhances solubility in organic solvents (e.g., THF, toluene) and prevents undesired side reactions at the amine during coupling steps. It is stable under basic conditions but cleaved selectively with acidic methanol (HCl/MeOH), enabling controlled deprotection . Stability under reflux conditions (e.g., 100°C in NMP) is critical for cyclization reactions .
Q. What are the recommended storage and handling protocols to maintain compound integrity?
- Storage : Room temperature, protected from light and moisture. Avoid prolonged exposure to strong acids/bases or oxidizing agents .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks. Note that combustion may release toxic gases (e.g., NOₓ) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing cyclohexylmethylcarbamate derivatives be addressed?
- Chiral Catalysis : Use Pd₂(dba)₃/BINAP catalytic systems for enantioselective C–N couplings, achieving up to 92% ee in asymmetric syntheses .
- Diastereomer Separation : Employ chiral column chromatography or recrystallization for resolving cis/trans isomers (e.g., trans-4-hydroxymethylcyclohexyl derivatives) .
Q. What strategies optimize yields in palladium-catalyzed cross-coupling reactions involving this compound?
- Catalyst System : Pd₂(dba)₃ (0.05–0.1 equiv) with BINAP (0.1 equiv) in toluene/THF at 100°C .
- Base Selection : LHMDS or NaHCO₃ improves nucleophilic substitution efficiency (e.g., 74% yield for tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) .
- Workup : Aqueous extraction (EtOAc/H₂O) and silica gel chromatography minimize byproduct contamination .
Q. How do electronic and steric effects of the cyclohexylmethyl group impact reactivity in nucleophilic substitutions?
The cyclohexyl group introduces steric hindrance, slowing reactions at the secondary amine. Electronic effects from the Boc group activate the carbamate for electrophilic attacks, but steric bulk may necessitate longer reaction times (e.g., overnight reflux for Pd-catalyzed couplings) .
Q. What mechanistic insights explain contradictions in nitro reduction efficiency across similar carbamate derivatives?
Variations in Fe/NH₄Cl reduction yields (60–98%) arise from:
- Substrate Solubility : Poor solubility in ethanol delays nitro → amine conversion.
- Competing Reactions : Over-reduction or side reactions (e.g., dehalogenation) in polyhalogenated pyrimidines .
- Workup Methods : Incomplete removal of Fe residues can skew purity assessments .
Q. How can computational tools predict the compound’s behavior in complex reaction systems?
Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?
As a key intermediate, it enables modular incorporation of cyclohexylmethylamine motifs into bioactive molecules (e.g., kinase inhibitors or protein degraders). SAR studies focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
